![molecular formula C15H10Cl3NO5 B14376084 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride CAS No. 88230-51-7](/img/structure/B14376084.png)
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride is a chemical compound with the molecular formula C15H10Cl3NO5 and a molecular weight of 390.603 g/mol . This compound is characterized by its complex structure, which includes multiple chloro and nitro groups attached to a phenoxy backbone. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(4-chloro-2-nitrophenoxy)phenol with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino groups, while the phenoxy groups can be oxidized under specific conditions.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride include other chlorinated and nitro-substituted phenoxy compounds. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. For example:
2-Chloro-5-nitrobenzenesulfonyl chloride: Used in similar substitution reactions but has different industrial applications.
2-Chloro-5-nitrophenol: Another related compound with applications in organic synthesis and chemical research.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various scientific fields.
Eigenschaften
CAS-Nummer |
88230-51-7 |
|---|---|
Molekularformel |
C15H10Cl3NO5 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-[2-chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride |
InChI |
InChI=1S/C15H10Cl3NO5/c1-8(15(18)20)23-14-7-10(3-4-11(14)17)24-13-5-2-9(16)6-12(13)19(21)22/h2-8H,1H3 |
InChI-Schlüssel |
MATIRZFVMTVEAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)Cl)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
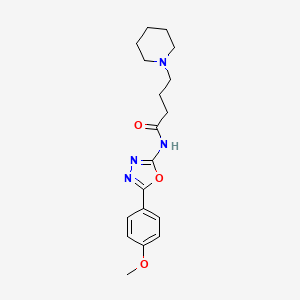
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
methanone](/img/structure/B14376026.png)
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

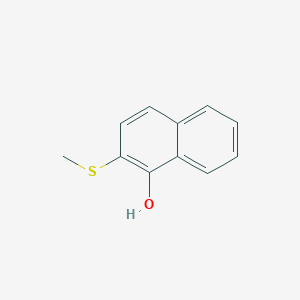
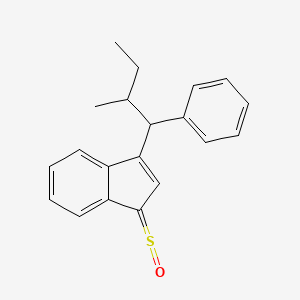
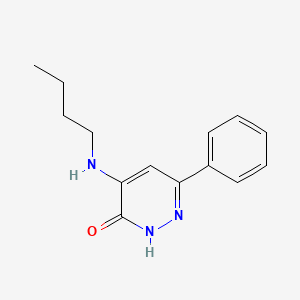
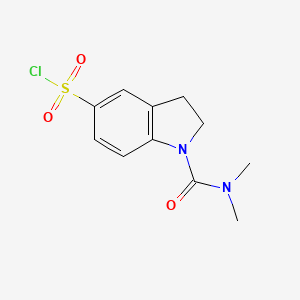
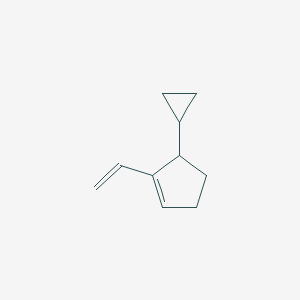

![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
